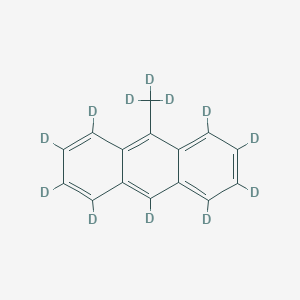

9-Methylanthracene-D12

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of 9-Methylanthracene is C15H12 . The molecular weight is 192.2558 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

9-Methylanthracene has a boiling point of 196 - 197 °C (16 hPa), a density of 1.06 g/cm3, and a melting point of 81.5 °C . Its solubility is 0.0003 mg/l . The physical and chemical properties of 9-Methylanthracene-D12 might be similar, but specific data is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Internal Rotation Studies

- Study of CH3 Internal Rotation: 9-Methylanthracene-D12 (9MA-d12) has been used to analyze the energy levels of methyl internal rotation in the S0 and S1 states. This study enhances the understanding of molecular symmetry and the impact of hyperconjugation on the potential curve for CH3 rotation (Baba et al., 2009).

Polymer Research

- Energy and Electron Transfer in Polymers: 9-Methylanthracene functions as an efficient sequential energy and electron transfer shuttle between chromophore and redox sites on separate strands of chemically modified polystyrene. This discovery is significant for understanding photoinduced production and separation of oxidative reductive equivalents on polymers (Olmsted et al., 1987).

Spectroscopy and Photophysics

- Cavity Ring-Down Spectroscopy: The S0-S1 absorption spectra of 9-methylanthracene have been measured, contributing to the knowledge of vibronic band systems in the ultraviolet region. This research aids in the understanding of molecular structures and vibrational transitions in both ground and excited states (Bejaoui et al., 2023).

- Infrared Spectra of Substituted Hydrocarbons: Infrared spectral studies of 9-methylanthracene have been performed using density functional theory (DFT), contributing to the understanding of molecular vibrational properties and their impact on infrared spectroscopy (Langhoff et al., 1998).

Photochemical Studies

- Mechanism of Photomechanical Deformations: Research on the photodimerization of 9-methylanthracene in different crystal shapes (microneedles and microribbons) has provided insights into how crystal morphology and reaction dynamics affect photomechanical deformations of microcrystals (Kim et al., 2014).

Oxidation and Polymerization

- Photocatalytic Oxygenation: Studies have demonstrated the photocatalytic oxygenation of 9-methylanthracene using 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst. This research is vital for understanding the mechanisms of photocatalytic reactions involving anthracenes and olefins (Kotani et al., 2004).

Fluorescence Studies

- Fluorescence Probe Studies: Investigations into the photophysical properties of 9-methylanthracene in various solvents have contributed to the development of fluorescence probe methods. These methods are used to understand micellar properties such as microviscosity, micropolarity, and interface permeability (Blatt, 1987).

Electron Transfer

- Photoinduced Intermolecular Electron Transfer: Research on the photoinduced intermolecular electron transfer from aromatic amines to 9-methylanthracene in micellar solutions has provided insights into the mechanisms of electron transfer in different environments. This understanding is crucial for the development of efficient photoinduced electron transfer systems (Patil et al., 2008).

Safety And Hazards

9-Methylanthracene is very toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8,9-nonadeuterio-10-(trideuteriomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGPAVAKSZHMBP-VVAQFOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=CC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methylanthracene-D12 | |

Retrosynthesis Analysis

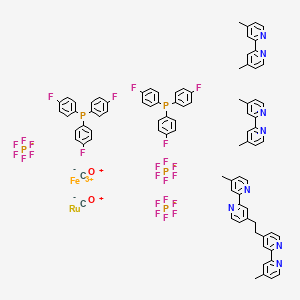

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

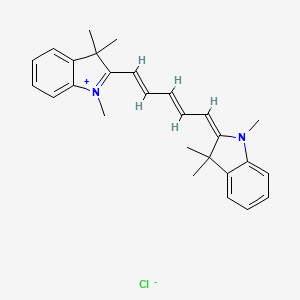

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)

![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)

![3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)